Ethylenediamine-N,N'-diacetic acid (EDDA) is a polyaminopolycarboxylic acid, a class of chelating agents known for their ability to form stable complexes with metal ions. [] It is a tetra-dentate ligand, meaning it can bind to a metal ion through four donor atoms. []
Source: EDDA is a synthetic compound, not naturally occurring. []
Classification: It is classified as a chelating agent due to its ability to form stable complexes with metal ions. []
Analytical Chemistry: In complexometric titrations to determine the concentration of metal ions in a solution. []
Inorganic Chemistry: To study the coordination chemistry of metal ions and synthesize novel metal complexes. [, , , ]
Biochemistry: To investigate the role of metal ions in biological systems and develop metal-based drugs. [, , , , , , , ]
Environmental Science: To understand the mobility and bioavailability of metals in the environment. []
Synthesis Analysis
The synthesis of Ethylenediamine-N,N'-diacetic acid (EDDA) can be achieved through various methods. One published method involves a reaction between formaldehyde, ethylenediamine diacetic acid or a salt thereof, and phenol. This reaction is carried out at a pH between 3 and 7 and a temperature below 60 °C, with the reaction mixture containing 0.2 to 1.1 molar equivalents of alkali metal ions relative to the molar amount of EDDA. []
Molecular Structure Analysis
EDDA readily undergoes complexation reactions with various metal ions, including transition metals like Cobalt [] and lanthanides like Europium, Ytterbium, and Lutetium. [] The stability of these complexes is influenced by factors like the nature of the metal ion, pH, and the presence of competing ligands. [, , ] Studies have also explored the interaction of EDDA with iron chelators like Desferrioxamine, examining the impact of these interactions on biological systems. [, ]
The reaction of EDDA with Technetium has been investigated, leading to the formation of Nitridotechnetium(VI) μ-oxo dimer complexes. [] These complexes have potential applications in radiopharmaceutical development. []
Mechanism of Action
Sequester metal ions: This limits the availability of free metal ions in a system, preventing their participation in unwanted reactions. [, , , ]
Modify the redox potential of metal ions: This can either enhance or inhibit their reactivity in redox reactions, influencing processes like electron transfer in biological systems. []
Direct metal ions to specific targets: By conjugating EDDA to a targeting molecule, metal ions can be delivered to specific sites, like tumor cells, for diagnostic or therapeutic purposes. [, , ]
Physical and Chemical Properties Analysis
Appearance: EDDA is typically a white crystalline powder. []
Solubility: EDDA is soluble in water. []
Stability: EDDA forms stable complexes with a wide range of metal ions, influencing their reactivity and bioavailability. []
Protonation Constants: Four acidity constants have been determined for EDDA in the pH range of 2.5 to 14, indicating the presence of four ionizable protons. [] These constants provide insights into the acid-base behavior of EDDA in solution. []
Applications
1. Analytical Chemistry: EDDA is employed in complexometric titrations to determine the concentration of metal ions in a solution. [] Its ability to form stable complexes with specific metal ions makes it a valuable analytical tool.
2. Inorganic Chemistry: EDDA is used to study the coordination chemistry of metal ions. Researchers utilize EDDA to synthesize novel metal complexes and investigate their structural and chemical properties. [, , , ]
3. Biochemistry: EDDA is used to investigate the role of metal ions in biological systems. Researchers explore the interaction of EDDA with metal-containing enzymes and proteins, gaining insights into their function and regulation. [, , , , , , , ]
4. Medical Research: EDDA is used as a chelating agent in the development of metal-based drugs. [, , , , , , , ] For example, it has been studied for its potential in enhancing the delivery of gallium-based radiopharmaceuticals. [] It is also utilized in the development of Technetium-labeled radiotracers for imaging various biological targets. [, , ]
5. Environmental Science: EDDA is used to understand the mobility and bioavailability of metals in the environment. By studying the complexation of EDDA with metal ions in soil and water, researchers gain insights into the factors influencing metal transport and uptake by organisms. []
Real-World Examples:
EDDA has shown promising results as a chelating agent in the development of iron chelation therapy for the treatment of iron overload diseases. [, ]
EDDA-conjugated peptides have been developed as targeted radiotracers for imaging tumor cells, highlighting its potential in diagnostic imaging. [, , ]
Studies have demonstrated the efficacy of EDDA in improving the bioavailability of iron to plants in calcareous soils, offering a potential solution for addressing iron deficiency in crops. []
Compound Description: HBED is a phenolic aminocarboxylic acid and a potent iron chelator. It exhibits high thermodynamic stability constants with trivalent metal ions, such as Ga(III) [, ] and In(III) [, ]. HBED is known for its ability to cross the intact blood-brain barrier, making it a potential therapeutic agent for brain trauma []. HBED has demonstrated superior iron removal capabilities compared to desferrioxamine (DFO), particularly when encapsulated in liposomes for targeted delivery to the reticuloendothelial system []. Studies indicate that HBED is more effective than DFO in suppressing parasite counts in malaria models, suggesting its potential as an antimalarial drug candidate [].
Compound Description: HBED-CC is a derivative of HBED featuring an acyclic structure and carboxyethyl groups. This ligand exhibits a high stability constant for Ga(III) complexes (logKGaL = 38.5) enabling rapid and efficient radiolabeling with Gallium-68 at room temperature [, ]. HBED-CC conjugated to peptides like NGR and RGD has been explored as a potential tumor-targeted molecular imaging probe for PET imaging []. When conjugated to a bisphosphonate group (HBED-CC-BP), it displays high binding affinity to hydroxyapatite and significant uptake in bones, suggesting its potential as a bone imaging agent [].
Compound Description: Similar to the previous compound, this HBED analog introduces even bulkier substituents (methyl and tert-butyl) on the aromatic rings. This modification further enhances the basicity of the ligand while decreasing its metal ion affinity due to steric hindrance [].
Compound Description: This ligand represents a variation in the basic structure of HBED. By replacing one of the acetic acid groups with a 2-hydroxyethyl group, it affects the denticity and chelating properties of the molecule [].
Compound Description: Unlike BrMe2HBED, Br phi HBED features a bromoacetamide group attached to a benzyl group within the linker arm, improving its stability and allowing for more efficient radiolabeling with indium [].
Compound Description: This lipophilic prodrug ester of OR10141 demonstrates improved membrane permeability, allowing it to protect human skin fibroblasts against hydrogen peroxide toxicity effectively [].
Compound Description: 4SS is a tetradentate ligand incorporating two thiol groups, resulting in high stability constants for its In(III) and Ga(III) complexes []. The presence of geminal dimethyl groups in 4SS increases the stability of these complexes compared to the analogous ligand, EDDASS.
Compound Description: 5SS is a pentadentate ligand, incorporating an additional carboxylic acid group compared to 4SS. This modification further increases the stability of its In(III) and Ga(III) complexes [].
Compound Description: 6SS is a hexadentate ligand incorporating two thiol and two carboxylic acid groups. This ligand exhibits exceptionally high stability constants for its In(III) complex (KML = 10(39.8)), surpassing those reported for other In(III) ligands []. The presence of geminal dimethyl groups in 6SS also contributes to the increased stability of its Ga(III) and In(III) complexes compared to the analogous ligand, EDDASS.
Compound Description: EDDASS is a hexadentate ligand similar in structure to 6SS but lacking the geminal dimethyl groups. The absence of these groups results in lower stability constants for its Ga(III) and In(III) complexes compared to 6SS [].
Compound Description: H2dedpa is a hexadentate ligand featuring two pyridine carboxylate groups and has been investigated for its potential in radiopharmaceutical applications []. The Ga(III) complex of H2dedpa exhibits high thermodynamic stability and rapid radiolabeling kinetics with (67)Ga.
Compound Description: H4octapa is an octadentate ligand featuring two pyridine carboxylate groups and two acetic acid groups attached to the ethylenediamine backbone []. It exhibits high thermodynamic stability constants for In(III) complexes comparable to those of DOTA.
H2CHXdedpa (N4O2)
Compound Description: H2CHXdedpa is a chiral acyclic hexadentate ligand synthesized by adding a chiral 1R,2R-trans-cyclohexane to replace the ethylenediamine backbone of H2dedpa []. The Ga(III) complex of H2CHXdedpa exhibits similar properties to [Ga(dedpa)]+, including high thermodynamic stability and rapid radiolabeling kinetics with (67)Ga. Notably, the [(67)Ga(CHXdedpa)]+ complex demonstrates improved stability in human serum compared to [(67)Ga(dedpa)]+.
H2CHXdedpa-bb (N4O2)
Compound Description: H2CHXdedpa-bb is a derivative of H2CHXdedpa with N,N'-dibenzylation of the amine groups []. The impact of this modification on metal complex stability and radiolabeling kinetics requires further investigation.
H4CHXoctapa (N4O4)
Compound Description: H4CHXoctapa is a chiral acyclic octadentate ligand analogous to H4octapa but with a chiral 1R,2R-trans-cyclohexane replacing the ethylenediamine backbone []. The In(III) complex of H4CHXoctapa displays high thermodynamic stability comparable to that of . It also exhibits exceptional in vitro kinetic inertness in human serum, making it a promising candidate for radiopharmaceutical applications with In(III) isotopes.
Compound Description: DO2A is a macrocyclic ligand often used in the development of lanthanide complexes for medical applications []. It forms stable complexes with various metal ions, including europium and ytterbium. DO2A-based lanthanide complexes have shown potential as artificial nucleases and ribonucleases due to their unique properties.
Compound Description: K21DA is another macrocyclic ligand similar to DO2A, featuring a larger ring size and incorporating oxygen atoms within the macrocyclic backbone []. This structural modification influences its complexation properties with lanthanide ions compared to DO2A.
EDDA EDDA Copper salt EDDA disodium salt EDDA monosodium salt EDDA-maganeese EDDA-Zn Fe(III)-EDDA Fe(III)-ethylenediamine-N,N'-diacetate iron(2+)-EDDA N,N'-ethylenediaminediacetic acid NiEDDA zinc-EDDA
Canonical SMILES
C(C[NH2+]CC(=O)[O-])[NH2+]CC(=O)[O-]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
EB-3D is a novel potent and selective choline kinase ChoKα inhibitor. EB-3D Induces Deregulation of the AMPK-mTOR Pathway and Apoptosis in Leukemia T-cells. EB-3D induces senescence in breast cancer cell lines through the activation of the metabolic sensor AMPK and the subsequent dephosphorylation of mTORC1 downstream targets, such as p70S6K, S6 ribosomal protein, and 4E-BP1. Moreover, EB-3D strongly synergizes with drugs commonly used for breast cancer treatment.
EBI-2511 is a Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma. EBI-2511 showed enzymatic activity and cellular activity of 4.0 and 6.0nM, respectively. EBI-2511 demonstrated excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mouse and is under preclinical development for the treatment of cancers associated with EZH2 mutations.
Eberconazole Nitrate, also known as Ebernet, is an azole antifungal agent and broad-spectrum imidazole derivative. Eberconazole Nitrate is effective in dermatophytoses, candidiasis, and pityriasis treatment.
EBE-A22 is a derivative of PD 153035. EBE-A22, has no effect on EGF-R TK but maintains a high cytotoxic profile. EBE-A22 binds to DNA and behave as typical intercalating agents. EBE-A22 unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. EBE-A22, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.
EBI-907 is a highly potent and orally efficacious B-RafV600E inhibitor. EBI-907 displays a low single-digit nanomolar activity (IC50 = 4.9 nM), which is >10-fold more potent than Vemurafenib (IC50 = 59 nM). EBI-907 also exhibits high potency in selectively inhibiting the proliferation of BRAF (V600E)-dependent cell lines (A375 and Colo205) and cellular Erk phosporylation, with superior activity to Vemurafenib. EBI-907, displaying potent activity against a number of important oncogenic kinases including BRK, FGFR1, c-Kit, and PDGFRb.
Ebastine is an organic molecular entity. Ebastine is under investigation for the treatment of Irritable Bowel Syndrome (IBS). Ebastine has been investigated for the treatment of Urticaria.